molecular formula C7H14N2O2 B3093425 2-Amino-1-(4-morpholinyl)-1-propanone CAS No. 124491-97-0

2-Amino-1-(4-morpholinyl)-1-propanone

Cat. No. B3093425
CAS RN: 124491-97-0
M. Wt: 158.2 g/mol
InChI Key: SLVJYKCZTXDMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-1-(4-morpholinyl)-1-propanone” is a chemical compound that has been used in various research studies . It’s also known as “2-Amino-1-morpholinoethanone hydrochloride” and "4-Glycylmorpholine hydrochloride" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C6H12N2O2 . Detailed structural analysis is not available in the search results .

Scientific Research Applications

Chemical and Pharmacological Interest in Morpholine Derivatives

Morpholine derivatives, such as 2-Amino-1-(4-morpholinyl)-1-propanone, are of significant interest in scientific research due to their broad spectrum of pharmacological activities. These compounds have been developed for their potential in various therapeutic areas, illustrating the chemical versatility and pharmacological significance of the morpholine moiety. Research has demonstrated the effectiveness of morpholine derivatives across a range of applications, indicating their potential in drug development and chemical synthesis (Asif & Imran, 2019).

Antimicrobial Potential of Morpholine and Piperazine Rings

Studies have shown that compounds containing the morpholine and piperazine rings possess notable antimicrobial potential. These findings are crucial in the context of developing new antibiotics and antimicrobial agents, underscoring the importance of these chemical structures in medicinal chemistry. This research highlights the morpholine ring's value in contributing to the pharmacophoric activity of antimicrobial agents, offering a pathway for the development of novel treatments against microbial infections (Bukhari, 2022).

Role in Gene Function Inhibition and Drug Development

Morpholino oligos, closely related to morpholine derivatives, have proven to be effective in inhibiting gene function, showcasing the versatility of morpholine-based compounds in genetic studies and developmental biology. This has opened new avenues in research methodologies, particularly in studying gene function and developing targeted therapies. The adaptability of morpholine derivatives in such genetic applications emphasizes their potential in contributing to advanced research techniques and therapeutic strategies (Heasman, 2002).

Photocatalytic Degradation of Pollutants

Research involving morpholine derivatives has also extended into environmental science, particularly in the photocatalytic degradation of pollutants. These studies contribute valuable insights into environmental remediation techniques, showcasing the potential of morpholine derivatives in addressing pollution and environmental degradation. This highlights the chemical's versatility not only in pharmacological applications but also in contributing to environmental sustainability (Pichat, 1997).

Mechanism of Action

The mechanism of action of “2-Amino-1-(4-morpholinyl)-1-propanone” is not specified in the search results .

Future Directions

The future directions of research involving “2-Amino-1-(4-morpholinyl)-1-propanone” are not specified in the search results .

properties

IUPAC Name

2-amino-1-morpholin-4-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-6(8)7(10)9-2-4-11-5-3-9/h6H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVJYKCZTXDMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001287047
Record name 2-Amino-1-(4-morpholinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124491-97-0
Record name 2-Amino-1-(4-morpholinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124491-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1-(4-morpholinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(4-morpholinyl)-1-propanone
Reactant of Route 2
2-Amino-1-(4-morpholinyl)-1-propanone
Reactant of Route 3
2-Amino-1-(4-morpholinyl)-1-propanone
Reactant of Route 4
Reactant of Route 4
2-Amino-1-(4-morpholinyl)-1-propanone
Reactant of Route 5
Reactant of Route 5
2-Amino-1-(4-morpholinyl)-1-propanone
Reactant of Route 6
Reactant of Route 6
2-Amino-1-(4-morpholinyl)-1-propanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.